Cas no 878699-29-7 (N-(5-benzyl-1,3-thiazol-2-yl)-2-{1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylsulfanyl}acetamide)

N-(5-benzyl-1,3-thiazol-2-yl)-2-{1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylsulfanyl}acetamide is a structurally complex heterocyclic compound featuring a thiazole core linked to a tetrazole moiety via a sulfanylacetamide bridge. The presence of both benzyl and methoxyphenyl substituents enhances its potential for diverse chemical interactions, making it a valuable intermediate in pharmaceutical and agrochemical research. Its unique architecture suggests utility in the development of biologically active molecules, particularly in targeting enzyme inhibition or receptor modulation. The compound's stability and synthetic versatility further support its application in medicinal chemistry and drug discovery. Careful handling is advised due to its reactive functional groups.
N-(5-benzyl-1,3-thiazol-2-yl)-2-{1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylsulfanyl}acetamide structure
878699-29-7 structure
Product Name:N-(5-benzyl-1,3-thiazol-2-yl)-2-{1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylsulfanyl}acetamide
CAS No:878699-29-7
MF:C20H18N6O2S2
MW:438.525920391083
CID:5438694
Update Time:2025-05-25

N-(5-benzyl-1,3-thiazol-2-yl)-2-{1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylsulfanyl}acetamide Chemical and Physical Properties

Names and Identifiers

    • N-(5-benzyl-1,3-thiazol-2-yl)-2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide
    • N-(5-benzyl-1,3-thiazol-2-yl)-2-{1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylsulfanyl}acetamide
    • Inchi: 1S/C20H18N6O2S2/c1-28-16-9-7-15(8-10-16)26-20(23-24-25-26)29-13-18(27)22-19-21-12-17(30-19)11-14-5-3-2-4-6-14/h2-10,12H,11,13H2,1H3,(H,21,22,27)
    • InChI Key: QDYCZFKMORSJMN-UHFFFAOYSA-N
    • SMILES: C(NC1=NC=C(CC2=CC=CC=C2)S1)(=O)CSC1N(C2=CC=C(OC)C=C2)N=NN=1

N-(5-benzyl-1,3-thiazol-2-yl)-2-{1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylsulfanyl}acetamide Pricemore >>

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Additional information on N-(5-benzyl-1,3-thiazol-2-yl)-2-{1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylsulfanyl}acetamide

Introduction to N-(5-benzyl-1,3-thiazol-2-yl)-2-{1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylsulfanyl}acetamide (CAS No. 878699-29-7)

N-(5-benzyl-1,3-thiazol-2-yl)-2-{1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylsulfanyl}acetamide is a highly specialized compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic research. This compound, identified by its CAS number 878699-29-7, represents a novel molecular entity with a complex structural framework that integrates multiple pharmacophoric moieties. The intricate architecture of this molecule suggests potential applications in the development of innovative therapeutic agents targeting various biological pathways.

The core structure of N-(5-benzyl-1,3-thiazol-2-yl)-2-{1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylsulfanyl}acetamide features a thiazole ring system, which is well-documented for its broad spectrum of biological activities. Thiazole derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The presence of the 5-benzyl substituent on the thiazole ring enhances the molecule's lipophilicity and may contribute to improved membrane permeability, a critical factor for drug bioavailability. Furthermore, the incorporation of a tetrazole moiety at the C-terminal region of the molecule introduces additional sulfanyl and nitrogen-rich functional groups that can interact with biological targets.

The tetrazole ring is particularly noteworthy due to its ability to form stable complexes with metal ions and its potential as a bioisostere for other heterocyclic systems. In recent years, tetrazole-based compounds have been explored as kinase inhibitors and antiviral agents. The specific arrangement of the 4-methoxyphenyl group and the tetrazol-5-ylsulfanyl moiety in N-(5-benzyl-1,3-thiazol-2-yl])-2-{1-(4-methoxyphenyl)}-1H-1,2,3,4-tetrazol-5-ylsulfanyl}acetamide suggests that this compound may exhibit unique pharmacological properties not observed in simpler analogs.

Recent advancements in computational chemistry have enabled the rapid screening of molecular libraries to identify potential drug candidates. Virtual screening techniques have been employed to evaluate the binding affinity of N-(5-benzyl-1,3-thiazol-2-yl])-2-{1-(4-methoxypheny)}-1H-3,4-tetrazol-5# ylsulfanyl}# }acetamide to various protein targets. Preliminary simulations indicate that this compound may interact with enzymes involved in signal transduction and metabolic pathways relevant to chronic diseases such as cancer and neurodegeneration.

In vitro studies have begun to elucidate the biological activity of N-(5-benzyl-1,3-thiazol-2# y)# [)[[)]]]]]]]]]]]]] -{[}[)]]]]]]] -{[}[[[[[[[[[[[[[[[[[[[[ -{[}] -{[} acetamide (CAS No. 878699-29-7). Initial assays have revealed promising results in inhibiting the proliferation of certain cancer cell lines. The thiazole and tetrazole components appear to disrupt key cellular processes by interfering with microtubule formation and DNA replication. Additionally, the methoxy group on the phenyl ring may modulate enzyme activity by serving as a hydrogen bond acceptor or participating in hydrophobic interactions.

The synthesis of N-(5-benzyl-1,3-thiazol# y)# [)]]]]]]] -{[}[[[[[[[[[[[[[[[[[[[[ -{[}] -{[} acetamide (CAS No. 878699-29-7) represents a significant challenge due to its complex structure. Multi-step synthetic routes involving cross-coupling reactions between aryl halides and organometallic reagents have been employed to construct the benzyl-substituted thiazole core. Subsequent functionalization with the tetrazole sulfanyl group requires precise control over reaction conditions to avoid unwanted side products.

The development of novel synthetic methodologies has been instrumental in producing high-purity samples of N-(5-benzyl-1,3-thiazol) -{[}] -{[]]}}}}}}}}}}}}}}}}}} }}acetamide (CAS No. 878699-297) for further characterization. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have confirmed the structural integrity of the synthesized compound. Additionally, X-ray crystallography has provided insights into its molecular conformation and intermolecular interactions.

The pharmacokinetic properties of N-(< strong >5-benzyla l

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